Desfluoro Tedizolid Phosphate Ester, commonly referred to as Tedizolid phosphate, is a synthetic antibiotic belonging to the oxazolidinone class. It is primarily used for treating acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including drug-resistant strains. The compound is a prodrug that is rapidly converted into its active form, tedizolid, in the body by phosphatases. This conversion allows for effective inhibition of bacterial protein synthesis, making it a critical agent in combating resistant infections.
Tedizolid phosphate was developed by Cubist Pharmaceuticals, which acquired the rights from Trius Therapeutics. It is marketed under the brand name Sivextro and received approval from the U.S. Food and Drug Administration in June 2014 for clinical use in treating specific bacterial infections.
Tedizolid phosphate is classified under several categories:
The synthesis of Tedizolid phosphate involves several chemical reactions that transform precursor compounds into the final phosphate ester form.
The molecular formula of Tedizolid phosphate is . Its structure includes a 3-fluorophenyl group and an oxazolidinone ring, characteristic of its class.
The structural complexity includes multiple functional groups that contribute to its pharmacological activity.
Tedizolid phosphate undergoes several key reactions:
The mechanism of action for Tedizolid involves:
Studies have shown that modifications in formulation can significantly affect solubility and bioavailability, which are crucial for therapeutic effectiveness.
Tedizolid phosphate has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5